1-(2-Ethylbutyl)piperidin-3-amine
Overview
Description
1-(2-Ethylbutyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives have been found to target a variety of enzymes and receptors, playing a significant role in the pharmaceutical industry . For instance, some piperidine derivatives have shown to target the beta secretase enzyme .
Mode of Action
Piperidine derivatives have been found to exhibit a variety of pharmacological activities, including antiaggregatory and antioxidant effects . They can interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Piperidine derivatives have been found to exhibit a variety of pharmacological activities, including antiaggregatory and antioxidant effects .
Biochemical Analysis
Biochemical Properties
1-(2-Ethylbutyl)piperidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, are known to interact with cholinesterase enzymes, which are involved in the breakdown of acetylcholine . This interaction can lead to the inhibition of cholinesterase activity, thereby affecting neurotransmission. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit anti-inflammatory and antioxidant effects, which can impact cellular health and function . The compound may also affect cell proliferation and apoptosis, thereby influencing tissue homeostasis and repair mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and receptors, resulting in either inhibition or activation of their activity. For instance, the inhibition of cholinesterase enzymes by this compound can lead to increased levels of acetylcholine, enhancing cholinergic signaling . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are often observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive mechanisms, influencing its localization and accumulation . Binding proteins may facilitate the distribution of this compound to specific tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the execution of its biological effects.
Preparation Methods
The synthesis of 1-(2-Ethylbutyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 2-ethylbutyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the alkyl halide .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-(2-Ethylbutyl)piperidin-3-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(2-Ethylbutyl)piperidin-3-amine has several applications in scientific research:
Comparison with Similar Compounds
1-(2-Ethylbutyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:
Properties
IUPAC Name |
1-(2-ethylbutyl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-10(4-2)8-13-7-5-6-11(12)9-13/h10-11H,3-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUUEYGBKNCJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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